Product packaging for 2-(Bromomethyl)-5-(difluoromethyl)furan(Cat. No.:)

2-(Bromomethyl)-5-(difluoromethyl)furan

Cat. No.: B15239201
M. Wt: 211.00 g/mol
InChI Key: GNJGABUDJGDBGN-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-(difluoromethyl)furan is a halogenated furan derivative featuring a bromomethyl (-CH2Br) and a difluoromethyl (-CF2H) group at the 2- and 5-positions of the furan ring, respectively.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrF2O B15239201 2-(Bromomethyl)-5-(difluoromethyl)furan

Properties

Molecular Formula

C6H5BrF2O

Molecular Weight

211.00 g/mol

IUPAC Name

2-(bromomethyl)-5-(difluoromethyl)furan

InChI

InChI=1S/C6H5BrF2O/c7-3-4-1-2-5(10-4)6(8)9/h1-2,6H,3H2

InChI Key

GNJGABUDJGDBGN-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C(F)F)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Bromination of 2-methyl-5-(difluoromethyl)furan: This method involves the bromination of 2-methyl-5-(difluoromethyl)furan using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.

    Difluoromethylation of 2-(bromomethyl)furan: Another approach involves the difluoromethylation of 2-(bromomethyl)furan using difluoromethylating agents such as difluoromethyl iodide (CF2HI) in the presence of a base like potassium carbonate (K2CO3). The reaction is conducted under reflux conditions in an appropriate solvent like acetonitrile.

Industrial Production Methods

Industrial production of 2-(Bromomethyl)-5-(difluoromethyl)furan typically involves large-scale bromination and difluoromethylation reactions. The processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: 2-(Bromomethyl)-5-(difluoromethyl)furan undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding furan derivatives with oxidized functional groups.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used under mild conditions.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Major Products

    Substitution: Formation of azides, thiocyanates, and ethers.

    Oxidation: Formation of carboxylic acids, ketones, and aldehydes.

    Reduction: Formation of primary alcohols and alkanes.

Scientific Research Applications

2-(Bromomethyl)-5-(difluoromethyl)furan has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of functional materials with unique electronic and optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-(difluoromethyl)furan involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The difluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in biological macromolecules.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural features, molecular weights, and substituent effects of 2-(bromomethyl)-5-(difluoromethyl)furan with related furan derivatives:

Compound Substituents (Position) Molecular Weight (g/mol) Key Properties
This compound -CH2Br (2), -CF2H (5) ~207.99 Moderate electronegativity (-CF2H), reactive bromine leaving group.
2-(Bromomethyl)-5-(trifluoromethyl)furan -CH2Br (2), -CF3 (5) 223.98 Higher lipophilicity and electronegativity (-CF3); used in high-yield syntheses (97% yield in isoxazole derivatives).
2-(Bromomethyl)-5-(nitro)furan -CH2Br (2), -NO2 (5) ~191.98 Strong electron-withdrawing nitro group; lower synthetic yield (24% in nicotinamide derivatives).
5-(Hydroxymethyl)furfural (HMF) -CH2OH (5), -CHO (2) 126.11 Bio-based platform chemical; used in biofuel additives and polymer precursors.
5-(Methoxymethyl)-2-furaldehyde (MMF) -CH2OCH3 (5), -CHO (2) 140.14 Improved solubility and stability compared to HMF; synthesized via acid-catalyzed acetalization.

Key Observations :

  • Electron-Withdrawing Effects: The trifluoromethyl (-CF3) and nitro (-NO2) groups exhibit stronger electron-withdrawing effects than difluoromethyl (-CF2H), influencing reaction kinetics and regioselectivity .
  • Leaving Group Reactivity : Bromomethyl derivatives are versatile intermediates in cross-coupling and alkylation reactions, as seen in the synthesis of isoxazole (97% yield, ) and nicotinamide derivatives (24% yield, ).
  • Biological Relevance : Fluorinated analogs like -CF2H and -CF3 enhance metabolic stability and binding affinity in drug candidates, as fluorine reduces basicity and improves membrane permeability .
2-(Bromomethyl)-5-(trifluoromethyl)furan
  • Synthesis : Prepared via radical bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBH) and AIBN in chloroform at 65°C, yielding 50% after purification ().
  • Applications : Used to synthesize 4-(4-chlorophenyl)isoxazole derivatives with 97% yield (), highlighting its efficiency in heterocycle formation.
2-(Bromomethyl)-5-(nitro)furan
  • Synthesis : Reacted with thionicotinamide to form N-(4-fluorophenyl)nicotinamide derivatives, yielding 24% (). The lower yield may reflect steric hindrance or side reactions from the nitro group.
5-(Hydroxymethyl)furfural (HMF) Derivatives
  • Synthesis: Catalytic conversion of fructose using SiO2–HNO3 and methanol yields HDMF (34%), MMF (25%), and DMMF (34%) under optimized conditions (150°C, 30 minutes) ().

Comparison :

  • The difluoromethyl analog may require milder conditions than the trifluoromethyl derivative due to reduced steric bulk.
  • Bromomethyl-substituted furans generally exhibit higher reactivity than hydroxymethyl or methoxymethyl analogs, making them preferable for alkylation reactions.

Biological Activity

2-(Bromomethyl)-5-(difluoromethyl)furan is a heterocyclic compound featuring a furan ring, which is characterized by its unique reactivity due to the presence of bromine and difluoromethyl groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

  • Molecular Formula : C5_5H3_3BrF2_2O
  • Molecular Weight : Approximately 197.98 g/mol
  • Structure : The compound consists of a five-membered aromatic ring with one oxygen atom and substituents that include a bromomethyl group and a difluoromethyl group.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available furan derivatives. A notable method includes the use of brominated precursors in conjunction with difluoromethylating agents under controlled conditions to achieve the desired substitution pattern .

Antimicrobial Properties

Research has indicated that derivatives of furan compounds, including those with bromine and fluorine substitutions, exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanisms of action often involve interference with bacterial cell wall synthesis or metabolic pathways .

Compound Bacterial Strains Tested Activity Observed
This compoundStaphylococcus aureus, Escherichia coliModerate inhibition
2-Trifluoromethylfuran derivativesStreptococcus pyogenes, Pseudomonas aeruginosaSignificant inhibition

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted using various cancer cell lines to evaluate the potential of this compound as an anticancer agent. Preliminary results suggest that this compound may induce apoptosis in cancer cells, although further studies are necessary to elucidate the specific pathways involved .

Case Studies

  • Antibacterial Evaluation : A study focused on synthesizing chalcone derivatives linked with trifluoromethylfuran moieties reported promising antibacterial activity against multiple strains. The findings suggest that compounds with similar structures could be effective in treating resistant bacterial infections .
  • Anticancer Research : Another investigation highlighted the potential of furan derivatives in modulating signaling pathways associated with cancer cell proliferation. The study found that specific substitutions on the furan ring could enhance cytotoxic effects against tumor cells .

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